1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62) is a synthetic organic compound primarily known for its role as a selective inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII) [ [], [], [] ]. CaMKII is a ubiquitous serine/threonine protein kinase with diverse cellular functions, including roles in synaptic plasticity, learning and memory, and cardiac function. [ [], [] ] KN-62's ability to inhibit CaMKII has made it a valuable tool for investigating the role of this kinase in various cellular processes.
Synthesis Analysis
Detailed information regarding the synthesis of KN-62 is provided in the paper titled "KN-62, 1-[N,O-Bis(5-isoquinolinesulfonyl)-N-methyl-~-tyrosyl]-4- phenylpiperazine, a Specific Inhibitor of Ca2”/Calmodulin-dependent Protein Kinase II*" [ [] ]. This paper describes a multi-step synthesis process starting with L-tyrosine methyl ester hydrochloride and involving a series of protection, coupling, and deprotection steps to achieve the final KN-62 molecule.
Chemical Reactions Analysis
The primary chemical reaction associated with KN-62 is its interaction with CaMKII. [ [] ] KN-62 acts as a competitive inhibitor of calmodulin, binding to the calmodulin-binding site on CaMKII and preventing calmodulin from activating the kinase. [ [], [] ]
Mechanism of Action
KN-62 inhibits CaMKII by competitively binding to its calmodulin-binding domain. [ [] ] This binding prevents calmodulin, a calcium-binding protein, from interacting with and activating the kinase. KN-62 does not affect the activity of CaMKII that has already undergone autophosphorylation and become calcium-independent. [ [], [] ]
Glucose Transport and Metabolism:
KN-62 has been shown to inhibit both insulin- and hypoxia-stimulated glucose transport in skeletal muscle, suggesting a role for CaMKII in the regulation of glucose uptake. [ [] ]
Research also indicates that KN-62 may specifically inhibit hypoxia-stimulated glucose transport without affecting other hypoxia-induced processes, such as calcium efflux or glycogen breakdown. [ [] ]
Cardiac Function:
Studies show that KN-62 can reversibly depress the rate of beating of cultured fetal mouse cardiac myocytes. [ [] ]
This effect is attributed to the inhibition of CaMKII, which is suggested to modulate intracellular calcium transients and impact the rhythm of cardiac contractions. [ [] ]
KN-62 may also play a role in regulating sarcoplasmic reticulum Ca2+ reuptake in porcine airway smooth muscle, potentially impacting airway responsiveness. [ [] ]
Neuronal Function and Memory:
KN-62 has been implicated in modulating sensorimotor synapses in Aplysia, suggesting a role for CaMKII in synaptic transmission and serotonin-induced facilitation. [ [] ]
Studies in day-old chicks demonstrated that KN-62 can induce amnesia when administered into specific brain regions, indicating a role for CaMKII in memory formation. [ [] ]
Research suggests that hippocampal CaMKII may contribute to morphine tolerance and dependence, and inhibiting this kinase could potentially attenuate these effects. [ [] ]
Cancer Research:
KN-62 has been shown to overcome Adriamycin resistance in human ovarian cancer cells, possibly by increasing intracellular accumulation of the drug. [ [] ]
Studies suggest that KN-62 can sensitize doxorubicin-resistant leukemia cells to etoposide-induced apoptosis, potentially by enhancing caspase activity and reducing c-IAP1 expression. [ [] ]
Applications
KN-62 has been investigated for its role in various other cellular processes, including cholinergic-stimulated parietal cell secretion [ [] ], aldosterone production in adrenocortical cells [ [] ], and the release of gonadotropin-releasing hormone [ [] ].
Future Directions
Improved Analogs: Developing KN-62 analogs with higher specificity for CaMKII isoforms and reduced off-target effects. [ [], [] ]
Related Compounds
KN-04
Compound Description: KN-04 (N-[1-[P-(5-isoquinolinesulfonyl)benzyl]-2-(4- phenylpiperazinyl)ethyl]-5-isoquinolinesulfonamide) is a structural analog of KN-62. [, , , , ] While KN-62 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), KN-04 exhibits significantly lower inhibitory activity toward this enzyme. [, , ] This difference in activity makes KN-04 a valuable control compound in experiments investigating the role of CaMKII. [, , , , ]
Relevance: The structural similarity between KN-62 and KN-04, coupled with their contrasting effects on CaMKII activity, allows researchers to differentiate between CaMKII-dependent and CaMKII-independent effects in various cellular processes. [, , , , ] For instance, in studies examining the role of CaMKII in cardiac myocyte beating, KN-04 did not affect the beating rate, unlike KN-62, suggesting that the observed effects of KN-62 were indeed due to CaMKII inhibition. []
Compound Description: W-7 is a calmodulin antagonist, meaning it binds to calmodulin and prevents it from interacting with and activating its target proteins, including CaMKII. [, , , , , , ] W-7 has been shown to inhibit various cellular processes, including parietal cell secretion, [] GABA release, [] and lipase release in Fusarium oxysporum. []
2-Amino-5-phosphonopentanoic Acid (AP5)
Compound Description: AP5 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the central nervous system. [] AP5 blocks the binding of glutamate to the NMDA receptor, thereby preventing its activation. []
Relevance: While AP5 targets a different class of proteins than KN-62, studies have shown that both compounds can influence memory consolidation processes. [, ] Specifically, intrahippocampal administration of either AP5 or KN-62 has been found to impair the retention of inhibitory avoidance learning in rats, suggesting the involvement of both NMDA receptors and CaMKII in this type of memory formation. []
Rp-cAMPS
Compound Description: Rp-cAMPS is a potent and selective inhibitor of protein kinase A (PKA), also known as cAMP-dependent protein kinase. [, ] It acts as a competitive antagonist for the binding of cAMP to PKA, thereby preventing the enzyme's activation and downstream signaling. [, ]
Autocamtide-2
Compound Description: Autocamtide-2 is a specific peptide substrate and pseudosubstrate for CaMKII. [] It competitively inhibits CaMKII activity by binding to the enzyme's catalytic site but is not phosphorylated itself. []
Relevance: Autocamtide-2, unlike KN-62, inhibits CaMKII through a direct interaction with the enzyme's catalytic site. [] This difference in mechanism of action makes Autocamtide-2 a valuable tool for confirming the specificity of KN-62 in various experimental settings. For example, the ability of both KN-62 and Autocamtide-2 to preserve the high-affinity state of alpha5beta1 integrin strengthens the evidence for CaMKII's involvement in integrin regulation. []
Forskolin
Compound Description: Forskolin is a diterpene compound that directly activates adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP). [] This activation leads to increased intracellular cAMP levels, subsequently activating PKA. []
Relevance: Forskolin is used as a tool to investigate the interplay between cAMP/PKA and CaMKII signaling pathways. [, ] In parietal cells, for example, forskolin stimulates acid secretion, and this effect is only slightly inhibited by high concentrations of KN-62. [] This observation suggests that while both PKA and CaMKII might play a role in parietal cell secretion, their contributions might differ depending on the specific stimulus. []
Histamine
Compound Description: Histamine is an organic nitrogenous compound involved in local immune responses, as well as regulating physiological functions in the gut and acting as a neurotransmitter. [] It exerts its effects by binding to and activating histamine receptors, belonging to the G protein-coupled receptor superfamily. []
Relevance: Histamine plays a role in desensitization of the histamine H1 receptor, a process that involves CaMKII. [] Specifically, in GT1-7 neuronal cells, histamine induces the phosphorylation of a 58 kDa protein, an effect that is blocked by the CaMKII inhibitor KN-62. [] This finding suggests that CaMKII is involved in a negative feedback loop that regulates histamine H1 receptor sensitivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Losartan-d4 contains four deuterium atoms located on the phenyl group. It is intended for use as an internal standard for the quantification of losartan (potassium salt) by GC- or LC-MS. Losartan is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM. It has an attenuating effect on vein graft atherosclerosis in rabbits and effectively reduces arterial blood pressure in rats. Formulations containing losartan have been used to control hypertension while protecting renal function. A labeled version of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist. Antihypertensive. Losartan D4 is deuterium labeled Losartan, which is an angiotensin II receptor antagonist.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners. 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
Pexidartinib is a pyrrolopyridine that is 5-chloro-1H-pyrrolo[2,3-b]pyridine which is substituted by a [6-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)pyridin-3-yl]methyl group at position 3. It is a potent multi-targeted receptor tyrosine kinase inhibitor of CSF-1R, KIT, and FLT3 (IC50 of 20 nM, 10 nM and 160 nM, respectively). Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT). It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrrolopyridine, an organochlorine compound, an aminopyridine, an organofluorine compound and a secondary amino compound. Pexidartinib is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway. Pexidartinib was originally developed by Daiichi Sankyo, Inc. and it was approved by the FDA in August 2019 as the first systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor. Tenosynovial giant cell tumor is a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue. Debilitating symptoms often follow with tenosynovial giant cell tumors, along with a risk of significant functional limitations and a reduced quality of life in patients. While surgical resection is a current standard of care for tenosynovial giant cell tumor, there are tumor types where surgeries are deemed clinically ineffective with a high risk of lifetime recurrence. Pexidartinib works by blocking the immune responses that are activated in tenosynovial giant cell tumors. In clinical trials, pexidartinib was shown to promote improvements in patient symptoms and functional outcomes in TGCT. Pexidartinib is available in oral formulations and it is commonly marketed as Turalio. Pexidartinib is a Kinase Inhibitor. The mechanism of action of pexidartinib is as a Kinase Inhibitor, and Tyrosine Kinase Inhibitor, and Colony Stimulating Factor Receptor Type 1 (CSF-1R) Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inhibitor, and UGT1A1 Inhibitor. Pexidartinib is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. Pexidartinib is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal. Pexidartinib is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis. See also: Pexidartinib Hydrochloride (has salt form).
RU-SKI 43 is a small molecule inhibitor of Hhat(Hedgehog acyltransferase), the enzyme responsible for the attachment of palmitate onto Shh.IC50 value:Target: Hhat inhibitorRU-SKI 43 reduced pancreatic cancer cell proliferation and Gli-1 activation through Smoothened-independent non-canonical signaling. In addition, RU-SKI 43 treatment inhibited two key proliferative pathways regulated by Akt and mTOR.
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
CGP 25454A is a novel and selective presynaptic dopamine autoreceptor antagonist.In vitro: CGP 25454A increase the field-stimulated [3H]- and [14C]-overflow from rat striatal slices preloaded with [3H]dopamine and [14C]choline, indicating that CGP 25454A is able to enhance the release of both dopamine (DA) and acetylcholine (ACh). However, CGP 25454A is 12.9 times more potent in increasing, by 1/6 of the apparent maximal increase, the release of [3H]DA than that of [14C]ACh.In vivo: CGP 25454A increase [3H]spiperone binding to receptors of the D2 family in rat striatum by 90-110% (ED50: 13 mg/kg i.p.). As a similar increase in [3H]spiperone binding is found with a variety of agents which increase the synaptic concentration of endogenous DA, the effect of CGP 25454A most probably reflects an enhanced release of DA under in vivo conditions. At 30-100 mg/kg, CGP 25454A inhibit [3H]spiperone binding in the pituitary of the same animals as a result of a blockade of postsynaptic DA receptors.